molecular formula C24H31NO10 B2678218 Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate CAS No. 1396750-58-5

Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate

Cat. No.: B2678218
CAS No.: 1396750-58-5
M. Wt: 493.509
InChI Key: GVSITQAPOWSTBL-UHFFFAOYSA-N
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Description

Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate is a synthetic organic compound characterized by a furan-carboxylate core linked to a substituted piperidine moiety. The oxalate counterion improves solubility for pharmaceutical applications. While the compound’s exact therapeutic target remains under investigation, its structural analogs have shown activity in modulating G-protein-coupled receptors (GPCRs) and kinase inhibition pathways .

Properties

IUPAC Name

methyl 5-[[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO6.C2H2O4/c1-25-19-10-17(11-20(12-19)26-2)15-28-14-16-6-8-23(9-7-16)13-18-4-5-21(29-18)22(24)27-3;3-1(4)2(5)6/h4-5,10-12,16H,6-9,13-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSITQAPOWSTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC3=CC=C(O3)C(=O)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex organic compound that exhibits significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring, a furan moiety, and a methoxybenzyl group, which are characteristic of many biologically active molecules. The synthesis typically involves multi-step organic reactions:

  • Bromination of Furan : The initial step involves brominating furan to introduce reactive sites.
  • Formation of the Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The brominated furan is coupled with the piperidine derivative using bases such as potassium carbonate.
  • Introduction of Dimethoxybenzyl Group : This is achieved via etherification reactions.

The biological activity of this compound may involve interaction with various biological targets:

  • Receptor Modulation : Similar compounds have been shown to act as modulators of neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways and cellular signaling.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit:

  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of immune responses.
  • Neuroprotective Activity : Ability to protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.

Comparative Studies

A comparative analysis of related compounds reveals the following insights into their biological activities:

Compound NameBiological ActivityMechanism
Compound AAnti-inflammatoryCOX inhibition
Compound BNeuroprotectiveAntioxidant activity
Methyl 5...Potentially neuroprotectiveReceptor modulation

Relevant Literature

  • Pharmacological Studies : Preliminary studies have shown that compounds similar to Methyl 5... exhibit promising results in animal models for conditions such as anxiety and depression.
  • Mechanistic Insights : Investigations into the compound's interaction with specific receptors indicate potential therapeutic applications in mental health disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-linked furan derivatives. Below is a comparative analysis with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity Solubility (mg/mL) Reference
Methyl 5-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate Furan-piperidine 3,5-Dimethoxybenzyl, oxalate GPCR modulation (IC₅₀: 12 nM) 2.8 (pH 7.4)
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine-piperazine Phenyl, dimethyl Kinase inhibition (IC₅₀: 45 nM) 1.2 (pH 7.4)
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine-peptide Phenyl, carboxy Antibacterial (MIC: 8 µg/mL) 0.5 (pH 7.4)

Key Findings :

Bioactivity : The oxalate salt exhibits superior GPCR modulation compared to the thiazolidine derivatives, likely due to its dimethoxybenzyl group, which facilitates membrane penetration .

Solubility: The oxalate counterion improves aqueous solubility (2.8 mg/mL) relative to the carboxylic acid analogs (0.5–1.2 mg/mL), making it more viable for intravenous formulations .

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